molecular formula C27H32N2O4 B5233465 2,6-DI-TERT-BUTYL-4-[2-(FURAN-2-YL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL

2,6-DI-TERT-BUTYL-4-[2-(FURAN-2-YL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL

Cat. No.: B5233465
M. Wt: 448.6 g/mol
InChI Key: JCRWZVOTWSEINA-UHFFFAOYSA-N
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Description

2,6-DI-TERT-BUTYL-4-[2-(FURAN-2-YL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a furan ring, and a benzodiazole moiety

Preparation Methods

The synthesis of 2,6-DI-TERT-BUTYL-4-[2-(FURAN-2-YL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the benzodiazole ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as using a catalyst or under reflux.

    Introduction of the furan ring: This step involves the coupling of the furan ring to the benzodiazole intermediate.

    Addition of tert-butyl groups: The tert-butyl groups are introduced through alkylation reactions, often using tert-butyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2,6-DI-TERT-BUTYL-4-[2-(FURAN-2-YL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-DI-TERT-BUTYL-4-[2-(FURAN-2-YL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,6-DI-TERT-BUTYL-4-[2-(FURAN-2-YL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

2,6-DI-TERT-BUTYL-4-[2-(FURAN-2-YL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL can be compared with other similar compounds, such as:

    2,6-Di-tert-butylphenol: This compound shares the tert-butyl groups but lacks the furan and benzodiazole moieties, resulting in different chemical properties and applications.

    2,4-Di-tert-butylphenol: Similar to 2,6-Di-tert-butylphenol, but with tert-butyl groups in different positions, leading to variations in reactivity and use.

    2,6-Di-tert-butyl-4-methylphenol:

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-(furan-2-yl)-5,6-dimethoxybenzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-26(2,3)17-12-16(13-18(24(17)30)27(4,5)6)29-20-15-23(32-8)22(31-7)14-19(20)28-25(29)21-10-9-11-33-21/h9-15,30H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRWZVOTWSEINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC=CO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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